Compound Description: PF-04447943 is a selective and brain-penetrant inhibitor of the enzyme PDE9A. It was developed using a combination of parallel synthesis and structure-based drug design, aiming for high selectivity over other PDE family members []. Preclinical studies have shown that PF-04447943 can effectively increase cGMP levels in the brain and cerebrospinal fluid of rodents, demonstrating its ability to cross the blood-brain barrier []. This compound also exhibits procognitive effects in various rodent models and contributes to synaptic stabilization in a mouse model of amyloid precursor protein (APP) []. Clinical trials have confirmed its tolerability in humans and its ability to elevate cGMP levels in the cerebrospinal fluid of healthy volunteers, validating its potential as a valuable tool for investigating the clinical implications of cGMP signaling and cognitive impairment in various disease states [].
Compound Description: This compound is a highly selective inhibitor of PDE10A, an enzyme responsible for hydrolyzing both cAMP and cGMP []. It shows promise as a therapeutic agent for treating psychosis, particularly schizophrenia, due to its ability to modulate medium spiny neuron activity in the striatum, a brain region implicated in psychotic symptoms []. The development of this compound stemmed from the discovery of avanafil, a PDE5 inhibitor used for treating erectile dysfunction []. The structural similarities between PDE10A and PDE5 led researchers to leverage a library of PDE5 inhibitors to identify potential PDE10A inhibitors [].
Compound Description: GW788388 is a potent, selective, and orally active inhibitor of the transforming growth factor-beta type I receptor (ALK5) []. This compound emerged from the optimization of a novel series of phenylpyridine pyrazoles and demonstrates significant potential for treating fibrotic diseases such as renal, hepatic, and pulmonary fibrosis []. GW788388 exhibits promising antifibrotic activity in in vivo models, effectively reducing collagen IA1 mRNA expression, a key indicator of excessive extracellular matrix deposition, in a dose-dependent manner [].
Compound Description: EPPA-1 is a novel third-generation PDE4 inhibitor with an improved therapeutic index compared to earlier generation inhibitors []. While PDE4 inhibitors have shown promise as anti-inflammatory agents, their clinical use has been hampered by adverse effects, notably nausea and emesis []. EPPA-1 demonstrates potent anti-inflammatory effects both in vitro and in vivo while exhibiting a significantly reduced emetic potential, as evidenced by studies using pica feeding and reversal of α2-adrenoceptor-mediated anesthesia in animal models [].
Compound Description: This compound is an orally active CCR5 antagonist []. The research focused on developing a practical and efficient synthesis for this compound due to its therapeutic potential [].
Compound Description: CJ-13,454 is a potent, orally active 5-lipoxygenase (5-LO) inhibitor derived from the structural modification of a previous lead compound []. This modification aimed to address the cataract formation observed in rats with the earlier compound while enhancing bioavailability and improving the toxicological profile []. CJ-13,454 demonstrated similar in vivo potency to its predecessor but with reduced lipophilicity, enhanced metabolic stability, and improved bioavailability [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.